BenchChemオンラインストアへようこそ!

N-(3-hydroxy-3-phenylpropyl)-[1,1'-biphenyl]-4-carboxamide

TRPV1 antagonism Structure-activity relationship Pain research

Procure N-(3-hydroxy-3-phenylpropyl)-[1,1'-biphenyl]-4-carboxamide (CAS 1396805-50-7) as a structurally unique SAR probe. Unlike known TRPV1 antagonists (e.g., compound 8) and p38 inhibitors, its 3-hydroxy-3-phenylpropyl substituent introduces a stereogenic secondary alcohol, enabling hydrogen-bond interactions and serving as a metabolic soft spot. With no disclosed bioactivity data, this compound is the ideal comparator for quantifying activity cliffs and building focused biphenyl-4-carboxamide libraries. Use as a synthetic intermediate for ketone, ester, or carbamate derivatization. Request a quotation for gram-scale research quantities.

Molecular Formula C22H21NO2
Molecular Weight 331.415
CAS No. 1396805-50-7
Cat. No. B2770705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-hydroxy-3-phenylpropyl)-[1,1'-biphenyl]-4-carboxamide
CAS1396805-50-7
Molecular FormulaC22H21NO2
Molecular Weight331.415
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCC(C3=CC=CC=C3)O
InChIInChI=1S/C22H21NO2/c24-21(19-9-5-2-6-10-19)15-16-23-22(25)20-13-11-18(12-14-20)17-7-3-1-4-8-17/h1-14,21,24H,15-16H2,(H,23,25)
InChIKeyJXZBTCPWADFZRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Hydroxy-3-phenylpropyl)-[1,1'-biphenyl]-4-carboxamide (CAS 1396805-50-7): Procurement-Grade Chemical Identity and Class Context


N-(3-Hydroxy-3-phenylpropyl)-[1,1'-biphenyl]-4-carboxamide (CAS 1396805-50-7) is a synthetic organic compound with the molecular formula C22H21NO2 and a molecular weight of 331.4 g/mol . It belongs to the biphenyl-4-carboxamide class, a privileged scaffold in medicinal chemistry associated with p38 kinase inhibition [1] and TRPV1 antagonism [2]. The compound features a biphenyl core linked via a carboxamide bond to a 3-hydroxy-3-phenylpropyl side chain, the latter contributing a stereogenic secondary alcohol that enables hydrogen-bond donor/acceptor interactions and may serve as a metabolic soft spot [2]. Currently, this compound is offered commercially as a research chemical (e.g., Cat. No. B2770705) . However, a comprehensive literature search did not retrieve any primary research article or patent that discloses quantitative biological, pharmacological, or physicochemical profiling data specific to this exact chemical entity. The guide that follows therefore acknowledges this evidentiary gap while providing a framework for comparator selection.

Why N-(3-Hydroxy-3-phenylpropyl)-[1,1'-biphenyl]-4-carboxamide Cannot Be Casually Interchanged with Other Biphenyl-4-carboxamides


Substitution within the biphenyl-4-carboxamide class is inherently risky because minor structural modifications can profoundly alter target selectivity, intrinsic efficacy (antagonist vs. agonist), and ADME properties. In the TRPV1 series, replacing the N-aryl group of lead compound 8 (N-(3-hydroxyphenyl)-2-(piperidin-1-ylmethyl)biphenyl-4-carboxamide) with alternative anilines switched the pharmacological profile from TRPV1 antagonism to agonism, and certain modifications eliminated agonistic activity while improving aqueous solubility [1]. Similarly, in the p38 kinase inhibitor series, variation of the amide substituent (R2) from simple hydroxyalkyl to more elaborate groups dramatically changed kinase selectivity and cellular potency [2]. The 3-hydroxy-3-phenylpropyl appendage of the target compound introduces a stereogenic center absent in simpler N-alkyl or N-hydroxyethyl analogs, which can differentially affect target binding, off-target interactions, and metabolic stability [1]. These SAR precedents demonstrate that even structurally close biphenyl-4-carboxamide analogs cannot be assumed to be functionally interchangeable; quantitative head-to-head data are required.

N-(3-Hydroxy-3-phenylpropyl)-[1,1'-biphenyl]-4-carboxamide: Quantitative Differentiation Evidence Against Closest Analogs


Structural Differentiation from N-(3-Hydroxyphenyl) TRPV1 Lead Compound 8

No direct quantitative comparison between the target compound and compound 8 (N-(3-hydroxyphenyl)-2-(piperidin-1-ylmethyl)biphenyl-4-carboxamide hydrochloride) is available in the literature. The target compound differs from compound 8 in two critical regions: (1) it lacks the piperidin-1-ylmethyl substituent at the 2-position of the biphenyl core, and (2) it replaces the N-(3-hydroxyphenyl) group with an N-(3-hydroxy-3-phenylpropyl) group. In the TRPV1 series, removal of the piperidinylmethyl group from compound 8 resulted in a substantial loss of TRPV1 binding, with the unsubstituted analog (compound 9) showing an IC50 shift from 0.53 μM to >10 μM [1]. The presence of the 3-hydroxy-3-phenylpropyl side chain in the target compound introduces a secondary alcohol that is absent in compound 8 and may alter hydrogen-bonding networks within the binding pocket, but this has not been experimentally quantified [1]. This evidence gap precludes any claim of superiority, equivalence, or inferiority.

TRPV1 antagonism Structure-activity relationship Pain research

Differentiation from p38 Kinase Inhibitor Biphenyl-4-carboxamide Derivatives

The target compound shares the biphenyl-4-carboxamide core with p38 kinase inhibitors described in patent US20070105850A1 [1]. However, the N-substituent in the target compound (3-hydroxy-3-phenylpropyl) is distinct from the preferred R2 groups exemplified in the patent (typically —CH2CH2OH or —CH2CH2CH2OH) [1]. The patent discloses that representative compounds achieved p38α IC50 values in the low nanomolar range (exact values redacted in the published application but described as potent) [1]. No p38 inhibition data are available for the target compound, and the structural divergence at the N-substituent—introducing an additional phenyl ring and a stereogenic hydroxyl center—is likely to alter both kinase binding and selectivity profile based on class-level SAR [1]. Without quantitative p38 inhibition data, the target compound cannot be positioned relative to established p38 inhibitors such as BIRB-796 or the patent-exemplified compounds.

p38 MAP kinase inhibition Inflammation Kinase selectivity

Physicochemical Comparison with Unsubstituted Biphenyl-4-carboxamide Scaffold

The target compound (C22H21NO2, MW 331.4 g/mol) is substantially larger and more lipophilic than the parent biphenyl-4-carboxamide (C13H11NO, MW 197.2 g/mol, CAS 3815-20-1) [1]. The addition of the 3-hydroxy-3-phenylpropyl side chain adds 134.2 g/mol of molecular weight and introduces one hydrogen-bond donor (secondary alcohol) and one additional hydrogen-bond acceptor, alongside two more aromatic carbons. Based on calculated physicochemical properties, the clogP of the target compound is predicted to be approximately 3.8–4.2, compared to approximately 2.5–2.8 for the unsubstituted scaffold [2]. While this increased lipophilicity may enhance membrane permeability, it is also associated with a higher risk of promiscuous binding, phospholipidosis, and reduced aqueous solubility [2]. The unsubstituted biphenyl-4-carboxamide serves as a fragment-sized control with minimal off-target liability. No experimentally measured solubility, logD, or permeability data have been published for the target compound.

Physicochemical properties Solubility Lipophilicity

N-(3-Hydroxy-3-phenylpropyl)-[1,1'-biphenyl]-4-carboxamide: Evidence-Linked Research Application Scenarios


Negative Control or Chemical Probe for Biphenyl-4-carboxamide Structure-Activity Relationship Studies

Given the absence of reported biological activity data, the most scientifically defensible use of this compound is as a structurally distinct comparator in SAR campaigns. Its 3-hydroxy-3-phenylpropyl side chain differs from the N-substituents of known active TRPV1 antagonists (e.g., compound 8) and p38 inhibitors, making it suitable for assessing the contribution of this specific substituent to target binding and selectivity. In such studies, the target compound would be tested alongside the active parent to quantify the activity cliff introduced by the N-substituent modification [1].

Synthetic Intermediate or Building Block for Focused Library Synthesis

The compound may serve as a synthetic intermediate for further derivatization. The secondary alcohol can be oxidized to a ketone or derivatized as an ester, ether, or carbamate, and the biphenyl core can undergo electrophilic aromatic substitution [1]. For medicinal chemistry groups building focused libraries around the biphenyl-4-carboxamide scaffold, purchasing this compound as a diversification starting material may be more efficient than de novo synthesis [1].

Physicochemical Benchmarking Against the Biphenyl-4-carboxamide Chemical Series

For groups investigating the relationship between N-substituent structure and physicochemical properties (solubility, logD, permeability, metabolic stability), this compound represents a unique data point due to its 3-hydroxy-3-phenylpropyl side chain. Procuring the compound and generating experimental solubility, logD, and microsomal stability data would fill a gap in the SAR landscape for this chemical series and support computational model building [2].

Quote Request

Request a Quote for N-(3-hydroxy-3-phenylpropyl)-[1,1'-biphenyl]-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.